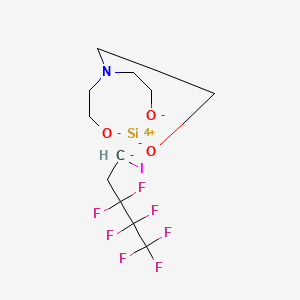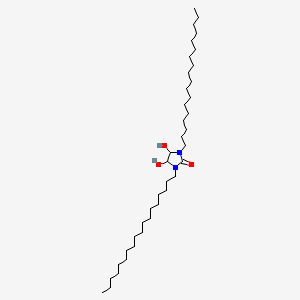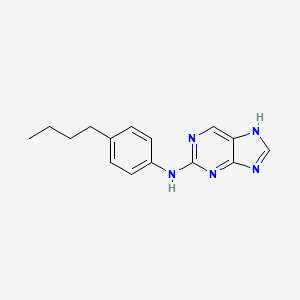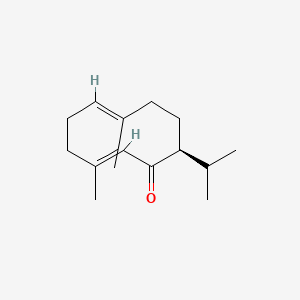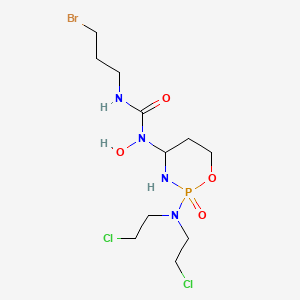
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(3-bromopropyl)-N-hydroxy-, P-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-bromopropyl)-N-hydroxy-, P-oxide is a complex organic compound that features a urea backbone with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the urea backbone The tetrahydro-2H-1,3,2-oxazaphosphorin ring is formed via cyclization reactions, often under acidic or basic conditions
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the hydroxy group allows for potential oxidation reactions.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The chloroethyl and bromopropyl groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Industry: May be used in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism of action for this compound involves its interaction with molecular targets through its functional groups. The bis(2-chloroethyl)amino group, for example, can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The oxazaphosphorin ring may also interact with specific enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: Contains bis(2-chloroethyl)amino groups and is used in cancer treatment.
Uniqueness
What sets this compound apart is the combination of its functional groups, which may confer unique chemical and biological properties. Its specific structure allows for targeted interactions that are not possible with other similar compounds.
Conclusion
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-bromopropyl)-N-hydroxy-, P-oxide is a complex and potentially valuable compound in various scientific fields. Further research and detailed studies are necessary to fully understand its properties and applications.
Eigenschaften
CAS-Nummer |
97139-40-7 |
|---|---|
Molekularformel |
C11H22BrCl2N4O4P |
Molekulargewicht |
456.10 g/mol |
IUPAC-Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(3-bromopropyl)-1-hydroxyurea |
InChI |
InChI=1S/C11H22BrCl2N4O4P/c12-3-1-6-15-11(19)18(20)10-2-9-22-23(21,16-10)17(7-4-13)8-5-14/h10,20H,1-9H2,(H,15,19)(H,16,21) |
InChI-Schlüssel |
OHYSXUBCQGXXQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=O)(NC1N(C(=O)NCCCBr)O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


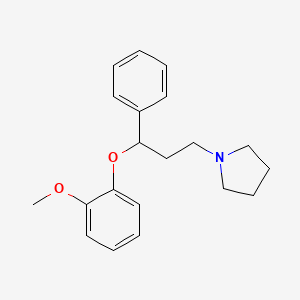
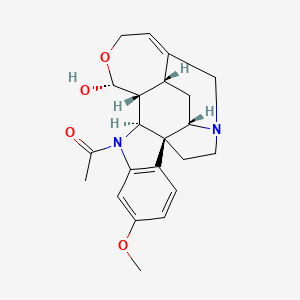
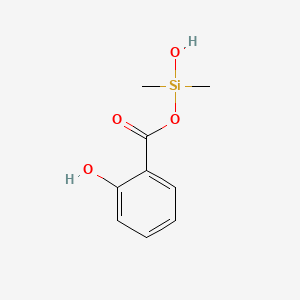

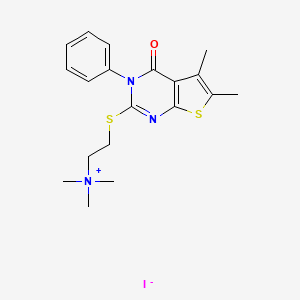
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate](/img/structure/B12700894.png)
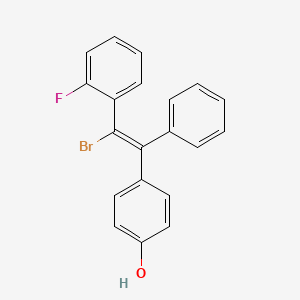
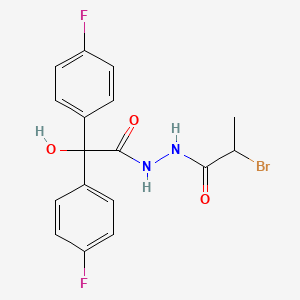
![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)

